3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide

Physicochemical characterization Salt-form differentiation Procurement quality control

3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1820587-63-0) is a heterocyclic small molecule belonging to the benzothiazole family. Its structure features a 2-imino-thiazoline core bearing a 6-chloro substituent on the fused benzene ring and an N-3 allyl group, presented as the hydrobromide salt.

Molecular Formula C10H10BrClN2S
Molecular Weight 305.62 g/mol
CAS No. 1820587-63-0
Cat. No. B1448259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide
CAS1820587-63-0
Molecular FormulaC10H10BrClN2S
Molecular Weight305.62 g/mol
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)Cl)SC1=N.Br
InChIInChI=1S/C10H9ClN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H
InChIKeyKPBYQCKNGKVMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine Hydrobromide (CAS 1820587-63-0): Core Scaffold Overview for Procurement


3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1820587-63-0) is a heterocyclic small molecule belonging to the benzothiazole family . Its structure features a 2-imino-thiazoline core bearing a 6-chloro substituent on the fused benzene ring and an N-3 allyl group, presented as the hydrobromide salt . The compound is commercially catalogued by multiple vendors as a versatile research scaffold or synthetic intermediate . However, as of mid-2026, peer-reviewed primary literature reporting quantitative biological or pharmacological data specifically for this compound is absent, placing the burden of differentiation on its distinct physicochemical and structural features relative to nearest chemical analogs.

Why In-Class Benzothiazol-2(3H)-imines Cannot Substitute 3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine Hydrobromide


Within the benzothiazol-2(3H)-imine class, seemingly minor changes to the N-3 and C-6 substituents can profoundly alter chemical reactivity, binding geometry, and biological readout [1][2]. For example, the allyl group at N-3 introduces a π-system capable of participating in metal coordination or Heck-type cross-coupling, which is absent in N-methyl or N-ethyl analogs [3]. The 6-chloro substituent simultaneously tunes ring electronics (σm = 0.37) and provides a vector for SNAr diversification, unlike the 6-H or 6-fluoro congener . Interchanging with 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 175920-97-5, lacking the 6-Cl handle) or 6-chloro-3-methylbenzo[d]thiazol-2(3H)-imine (CAS 58199-49-8, lacking the allyl π-system) therefore compromises both synthetic utility and potential target-binding properties of any derived library member. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine Hydrobromide Against Closest Analogs


Physicochemical Identity: Molecular Weight and Salt Form Distinguish the Compound from Non-Hydrobromide or Des-Cl Analogs

The target compound (C₁₀H₁₀BrClN₂S) has a molecular weight of 305.62 g·mol⁻¹ as the hydrobromide salt . This is significantly higher than the free base analog 6-chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine (CAS 1706456-84-9, MW = 224.71 g·mol⁻¹) . Compared to the des-chloro counterpart 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 175920-97-5, MW = 271.18 g·mol⁻¹), the target compound is heavier by 34.44 g·mol⁻¹, reflecting the Cl-for-H substitution . Against the 6-fluoro analog (CAS 1351643-51-0, MW = 289.17 g·mol⁻¹), the 6-chloro substitution adds 16.45 g·mol⁻¹ . These unambiguous mass differences enable LC-MS identity confirmation during procurement acceptance testing.

Physicochemical characterization Salt-form differentiation Procurement quality control

Commercial Purity Thresholds: Supplier-Certified Minimum Purity Enables Direct Procurement Specification

Leading suppliers certify the target compound at purities of ≥95% (Fluorochem) , ≥97% (Leyan) , and ≥98% (MolCore) . The highest available specification (NLT 98% from MolCore) exceeds the typical 95% baseline commonly offered for many in-class analogs . This enables procurement of material requiring no further purification for immediate use in pilot-scale diversification or biological screening.

Purity specification Procurement quality Vendor comparison

N-3 Allyl Substituent Enables π-Coordination and Transition-Metal-Mediated Derivatization Unavailable to N-Alkyl Analogs

The N-3 allyl group in the benzothiazol-2(3H)-imine scaffold has been demonstrated to act as an effective π-ligand for Cu(I) in crystallographically characterized complexes, enabling coordination-driven self-assembly [1]. Specifically, 2-imino-3-allyl-benzothiazole forms π-complexes with CuCl, yielding [(CuCl)C₁₀H₁₀SN₂] whose structure was determined by single-crystal X-ray diffraction [1]. The N-methyl analog 6-chloro-3-methylbenzo[d]thiazol-2(3H)-imine (CAS 58199-49-8), lacking the allyl π-system, cannot participate in analogous π-coordination . This enables orthogonal reactivity: the allyl group serves as a chemoselective handle for Heck cross-coupling or metal-templated assembly, while the 6-Cl position can be simultaneously elaborated via Pd-catalyzed amination or etherification.

Synthetic handle Metal coordination π-Ligand chemistry

6-Chloro Substituent Provides an SNAr Diversification Vector Absent in the Des-Cl and 6-Fluoro Congeners

The 6-chloro substituent on the benzothiazole ring is a well-precedented site for nucleophilic aromatic substitution (SNAr), enabling introduction of amines, alkoxides, or thiols. The des-chloro analog 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 175920-97-5, no C6 halogen) lacks this diversification handle entirely, restricting its utility to scaffold elaboration only at the N-3 allyl position . The 6-fluoro analog (CAS 1351643-51-0) retains some SNAr activity, but the C-Cl bond (bond dissociation energy ~397 kJ·mol⁻¹) provides a different reactivity profile (slower oxidative addition to Pd(0), higher thermal stability) than C-F (BDE ~489 kJ·mol⁻¹) [1]. This differential reactivity is important for users planning sequential functionalization strategies.

SNAr reactivity Scaffold diversification C6-substituent comparison

Class-Level Antimicrobial Activity Foundational Data Guides Prioritization for Phenotypic Screening

Although no quantitative MIC or IC₅₀ data exist specifically for 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide, structurally related thiazol-2(3H)-imines have demonstrated antibacterial activity with MIC values as low as 1.9–2.0 µM against S. aureus, S. mutans, and E. coli [1]. Morpholine-containing 1,3-thiazol-2(3H)-imines produced growth inhibition zones of 24–26 mm against S. aureus and B. subtilis [2]. Separately, 6-chlorobenzo[d]thiazol-2-yl hydrazine carboxamides showed antimicrobial inhibition at 12.5–100 µg/mL against a panel of Gram-positive and Gram-negative bacteria [3]. These class-level data establish a reasonable precedent for prioritizing the target compound in antimicrobial phenotypic screening libraries, with the caveat that direct head-to-head comparative data are not yet available.

Antimicrobial screening Benzothiazole class MIC comparison

Recommended Procurement and Application Scenarios for 3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine Hydrobromide


Scaffold Diversification Library Synthesis via Orthogonal Functionalization at N-3 Allyl and C-6 Chloro Positions

Procure the ≥97% purity grade for use as a core scaffold in parallel library synthesis. Exploit the N-3 allyl group for Pd-catalyzed Heck coupling or metal-templated assembly, then independently functionalize the 6-Cl position via SNAr or Buchwald–Hartwig amination. This orthogonal reactivity, evidenced by π-coordination studies on the 3-allyl-benzothiazol-2-imine core [1] and precedence from 6-chlorobenzothiazole SNAr chemistry [2], enables maximum structural diversity from a single building block.

Antimicrobial Phenotypic Screening with Built-in Comparison to Des-Cl and N-Methyl Analogs

Acquire the target compound alongside 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 175920-97-5, des-Cl) and 6-chloro-3-methylbenzo[d]thiazol-2(3H)-imine (CAS 58199-49-8, N-Me) as a mini-analog set for MIC determination . This enables direct structure-activity relationship assessment of the 6-Cl and N-allyl contributions in parallel, grounded in the class-level antimicrobial activity reported for thiazol-2(3H)-imines (MIC ~1.9–2.0 µM against S. aureus) [3].

Metal-Organic Hybrid Material Development Using Allyl π-Coordination Chemistry

The demonstrated ability of 2-imino-3-allyl-benzothiazole to serve as a π-ligand for Cu(I) [1] supports the use of 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide as a building block for coordination polymers or metal-organic frameworks. The 6-Cl substituent provides an additional coordination or post-synthetic modification site not available in the parent unsubstituted π-ligand scaffold.

Physicochemical Reference Standard for LC-MS Method Development and Quality Control

Use the compound at ≥98% purity (MolCore certification) as a reference standard for HPLC and LC-MS method development targeting the benzothiazol-2(3H)-imine chemotype. Its distinct molecular weight (305.62 g·mol⁻¹) and unique retention characteristics relative to des-Cl and 6-F analogs facilitate unambiguous peak identification in reaction monitoring and purity assays.

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